3-Ethylbenzo[d]isoxazol-7-amine
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Overview
Description
3-Ethylbenzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbenzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. These reactions are often catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbenzo[d]isoxazol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-Ethylbenzo[d]isoxazol-7-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of bromodomain-containing proteins such as BRD4, which play a key role in the regulation of gene transcription. By binding to these proteins, the compound can disrupt their function and inhibit the expression of oncogenes, leading to anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbenzo[d]isoxazol-7-amine
- 3-Propylbenzo[d]isoxazol-7-amine
- 3-Butylbenzo[d]isoxazol-7-amine
Uniqueness
3-Ethylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-6-4-3-5-7(10)9(6)12-11-8/h3-5H,2,10H2,1H3 |
InChI Key |
RPQOOWWQDKOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=CC=C2N |
Origin of Product |
United States |
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